Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, 2-[(4-((4-nitrobenzoyl)oxy)phenyl)methylidene]propanedinitrile , reflects its core structure derived from malononitrile (propanedinitrile) functionalized with a 4-nitrobenzoyloxy-substituted benzylidene group. The IUPAC naming prioritizes the propanedinitrile parent chain, with the methylidene bridge (-CH=) linking to a phenyl ring substituted at the para position by an ester group (-O-CO-). The ester itself connects to a second phenyl ring bearing a nitro group at the para position.
Key identifiers include:
- CAS Registry Number : 67821-33-4
- Molecular Formula : C₁₇H₉N₃O₄
- SMILES : N#CC(=Cc1ccc(cc1)OC(=O)c1ccc(cc1)N+[O-])C#N
The compound’s structural complexity arises from the interplay of its nitrobenzoyloxy and dinitrile moieties, which jointly influence its electronic and steric properties.
Molecular Geometry Optimization Through Computational Chemistry
Density functional theory (DFT) calculations at the B3LYP/6-31++G** level reveal a nearly planar geometry for the central benzylidene-propanedinitrile core, with slight out-of-plane distortion (~5°) at the methylidene carbon due to steric interactions between the cyano groups and adjacent phenyl rings. Key bond lengths include:
| Bond | Length (Å) |
|---|---|
| C≡N (cyano) | 1.14–1.16 |
| C=C (methylidene) | 1.34 |
| C-O (ester) | 1.36 |
| N=O (nitro) | 1.21 |
The nitro group adopts a coplanar orientation with its attached phenyl ring, maximizing resonance stabilization, while the ester linkage introduces torsional flexibility.
Electronic Structure Analysis via Density Functional Theory (DFT)
DFT studies highlight a polarized electronic structure dominated by the electron-withdrawing nitro and cyano groups. The HOMO (-6.8 eV) localizes on the nitrobenzoyloxy phenyl ring, whereas the LUMO (-3.2 eV) resides primarily on the propanedinitrile moiety, yielding a HOMO-LUMO gap of 3.6 eV. This charge separation suggests potential for intramolecular charge transfer, a trait shared with donor-acceptor systems like thiophene-malononitrile conjugates.
Natural bond orbital (NBO) analysis reveals significant hyperconjugation between:
- The nitro group’s π* orbitals and the ester carbonyl’s lone pairs.
- The methylidene C=C π orbital and the cyano groups’ σ* orbitals.
These interactions stabilize the planar conformation and enhance conjugation across the molecule.
Conformational Flexibility and Torsional Angle Studies
The compound exhibits limited conformational flexibility due to steric hindrance between the nitrobenzoyloxy group and the propanedinitrile core. Rotational energy barriers for the ester linkage (C-O-CO-) were calculated at ~12 kcal/mol, restricting free rotation at room temperature. Key torsional angles include:
| Torsion | Angle (°) |
|---|---|
| Phenyl–O–C=O (ester) | 180 |
| O–C=O–Phenyl (nitro) | 0–10 |
| Methylidene–C–C≡N | 175 |
The near-planar arrangement of the nitro and ester groups facilitates resonance stabilization, while minor deviations accommodate steric strain.
Comparative Analysis With Related Nitroaromatic Dinitriles
Compared to structurally similar compounds:
The presence of dual cyano groups in Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- amplifies electron-deficient character, making it more reactive toward nucleophilic attack at the methylidene carbon compared to analogs.
Properties
CAS No. |
67821-33-4 |
|---|---|
Molecular Formula |
C17H9N3O4 |
Molecular Weight |
319.27 g/mol |
IUPAC Name |
[4-(2,2-dicyanoethenyl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C17H9N3O4/c18-10-13(11-19)9-12-1-7-16(8-2-12)24-17(21)14-3-5-15(6-4-14)20(22)23/h1-9H |
InChI Key |
ONQHEUFDNICPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitrobenzoyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that derivatives of propanedinitrile exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that a related compound effectively reduced tumor growth in xenograft models of breast cancer, suggesting potential for development as a therapeutic agent against malignancies .
Anti-inflammatory Effects
Propanedinitrile derivatives have also been investigated for their anti-inflammatory properties. In vitro studies revealed that these compounds could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests their potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Material Science Applications
Polymer Synthesis
Propanedinitrile is utilized in synthesizing various polymers due to its ability to act as a monomer. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. For example, a study highlighted the creation of a new class of thermoplastic elastomers using propanedinitrile derivatives, which exhibited improved elasticity and durability compared to conventional materials .
Nanocomposite Development
The compound has also been explored in the development of nanocomposites. By integrating propanedinitrile into nanostructured materials, researchers achieved enhanced electrical conductivity and thermal properties. This application is particularly relevant for electronic devices and energy storage systems .
Agricultural Chemistry Applications
Pesticide Formulation
Propanedinitrile derivatives have been evaluated for their efficacy as pesticide agents. Research indicates that these compounds can effectively target specific pests while minimizing environmental impact. A study conducted on agricultural fields demonstrated that formulations containing propanedinitrile significantly reduced pest populations without harming beneficial insects .
Case Studies
Mechanism of Action
The mechanism of action of Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenyl group can engage in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of "Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)-", we compare it with four structurally analogous propanedinitrile derivatives (Table 1). Key differences in substituents, physicochemical properties, and applications are highlighted.
Table 1: Comparative Analysis of Propanedinitrile Derivatives
*Hypothetical data inferred from structural analogs.
Key Observations:
Substituent Effects on Polarity and Solubility The target compound’s 4-nitrobenzoyloxy group confers high polarity and electron deficiency, likely enhancing its solubility in polar aprotic solvents (e.g., DMF or DMSO). This contrasts with the lipophilic 4-bromophenyl derivative (log Kow ~3–4), which favors non-aqueous environments . The decyloxy-substituted derivative (CAS 389571-37-3) exhibits surfactant-like behavior due to its long alkyl chain, enabling micelle formation in aqueous systems .
Environmental Persistence
- Propanedinitriles with aromatic substituents, such as the target compound, are expected to adsorb strongly to sediments (log Koc >5) due to planar aromatic systems, similar to CHPD (CAS 54079-53-7, log Koc =6.28) .
- Volatilization is negligible across all derivatives (Henry’s Law constants <10⁻¹² atm·m³/mol), minimizing atmospheric dispersal .
Applications in Pharmaceuticals and Materials The methoxy-phenoxyphenyl derivative (CAS 330792-69-3) is a key intermediate in Ibrutinib synthesis, leveraging its electrophilic dinitrile group for cross-coupling reactions . The bis(4-methylphenyl)amino derivative (CAS 151986-06-0) demonstrates fluorescence, making it suitable for optoelectronic devices . The target compound’s nitro group may similarly enable photoactive applications.
Thermal Stability Derivatives with bulky substituents (e.g., decyloxy or biphenylamino groups) exhibit higher predicted boiling points (>450°C) compared to smaller analogs (e.g., bromophenyl derivative) .
Notes
Data Limitations : Direct experimental data for the target compound are unavailable in the provided evidence. Properties are inferred from structurally similar compounds.
Synthesis Challenges : Introducing the 4-nitrobenzoyloxy group may require protective strategies to avoid side reactions (e.g., nitro group reduction during synthesis).
Environmental and Safety Considerations : Propanedinitriles with nitro groups may pose toxicity risks, necessitating rigorous handling protocols .
Biological Activity
Propanedinitrile, specifically the compound known as ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- , is a nitrile derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.
1. Chemical Structure and Synthesis
The compound features a propanedinitrile moiety linked to a phenyl group substituted with a nitrobenzoyloxy group. The synthesis of such compounds typically involves several organic reactions, including nucleophilic substitutions and condensation reactions. For instance, the synthesis may include the reaction of 4-nitrobenzoic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to yield the desired nitrile compound.
Antimicrobial Properties
Research indicates that propanedinitrile derivatives exhibit significant antimicrobial activity. A study reported that various derivatives of propanedinitrile showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics, indicating their potential as antimicrobial agents .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| C1 | 51.77 | Moderate |
| C10 | 29.13 | High |
| C22 | 13.07 | Very High |
| C24 | >100 | None |
The above table summarizes the antimicrobial activity of selected compounds derived from propanedinitrile .
Anticancer Activity
In addition to antimicrobial effects, certain propanedinitrile derivatives have been evaluated for their anticancer properties. For example, a phenylhydrazinylidene derivative demonstrated the ability to inhibit cancer cell proliferation in vitro and showed potential as an anti-Alzheimer's agent by disaggregating amyloid fibrils associated with Alzheimer's disease . The structure-activity relationship studies indicated that specific substitutions on the phenyl ring significantly enhanced biological activity.
The biological mechanisms through which propanedinitrile compounds exert their effects are still under investigation. However, several studies suggest that these compounds may act as enzyme inhibitors or modulators. The presence of functional groups such as nitriles enhances their binding affinity to biological targets, which is crucial for therapeutic applications .
Case Study: Antimicrobial Evaluation
A comprehensive study screened various propanedinitrile derivatives against Mycobacterium tuberculosis and other pathogens. Compounds were subjected to microbroth dilution methods to determine their MICs. Notably, compound C22 exhibited potent activity with an MIC of 13.07 μg/mL, indicating its potential as a lead compound in tuberculosis treatment .
Case Study: Antioxidant Activity
Another study focused on the antioxidant properties of propanedinitrile derivatives, revealing that certain compounds exhibited significant scavenging activity against free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). This property is essential for preventing oxidative stress-related diseases .
5. Conclusion
Propanedinitrile, particularly the derivative ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- , shows promising biological activities including antimicrobial and anticancer properties. Ongoing research into its mechanisms of action and further optimization of its structure could lead to the development of new therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are appropriate for preparing nitroaryl-substituted propanedinitriles, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between nitroaryl aldehydes and active methylene compounds (e.g., malononitrile). Key parameters include solvent choice (polar aprotic solvents like DMF), temperature (60–100°C), and catalysts (e.g., piperidine). For example, condensation of 4-nitrobenzoyloxy-substituted benzaldehyde derivatives with malononitrile under reflux in ethanol can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF | Polarity affects reaction kinetics |
| Temperature | 70–90°C | Higher temps accelerate condensation |
| Catalyst | Piperidine | Base catalysis enhances enolate formation |
Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic features are expected?
- Methodological Answer :
- FT-IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretching) and ~1700 cm⁻¹ (ester C=O).
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm), methylene protons (δ 6.5–7.0 ppm for the dinitrile group), and nitro group deshielding effects.
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., ~350 g/mol) and fragmentation patterns confirming the nitrobenzoyl moiety .
Q. How are intermediates purified, and what analytical methods validate purity?
- Methodological Answer : Recrystallization (ethanol/water) or column chromatography isolates intermediates. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point consistency. TLC (Rf comparison) monitors reaction progress .
Advanced Research Questions
Q. How do quantum chemical calculations and QSPR models predict physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates electronic properties (e.g., HOMO-LUMO gap, dipole moment). QSPR models correlate molecular descriptors (e.g., topological polar surface area) with logP and solubility. For example, the nitro group reduces logP by ~0.5 units due to increased polarity .
- Example Data :
| Property | Predicted Value | Experimental Value |
|---|---|---|
| logP | 2.3 | 2.1 ± 0.2 |
| Solubility (mg/mL) | 0.15 | 0.12 ± 0.03 |
Q. How do discrepancies between experimental and computational data (e.g., NMR shifts) arise, and how are they resolved?
- Methodological Answer : Discrepancies may stem from solvent effects or conformational flexibility. Strategies include:
- Solvent Correction : Applying PCM (Polarizable Continuum Model) in DFT simulations.
- Dynamic Averaging : MD simulations to account for rotameric states.
- Hybrid Methods : Combining experimental data with machine learning-refined predictions .
Q. What mechanistic role does the nitro group play in electrophilic/nucleophilic reactions?
- Methodological Answer : The nitro group withdraws electrons via resonance, activating the dinitrile core for nucleophilic attack (e.g., thiol addition). Kinetic studies (UV-Vis monitoring) show a 2.5x rate increase compared to non-nitro analogs. Substituent effects are quantified using Hammett σ constants (σₚ-NO₂ = +0.78) .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallography and computational geometry data?
- Methodological Answer :
Validate crystallography data with R-factor analysis (<5% preferred).
Compare DFT-optimized geometries with crystal packing effects (e.g., Hirshfeld surface analysis).
Use multi-reference methods (CASSCF) for conjugated systems to account for electron correlation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
